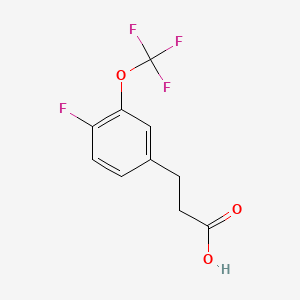

3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid

説明

特性

IUPAC Name |

3-[4-fluoro-3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQINCBAFDESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Key Intermediates

- 4-Fluoro-3-(trifluoromethoxy)benzaldehyde or benzyl derivatives serve as common starting points due to the pre-installed fluorine and trifluoromethoxy groups.

- 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid can be synthesized via oxidation of the corresponding propanal or propanol intermediates.

Synthetic Route Example

A representative synthetic route involves the following steps:

| Step | Reaction Type | Reagents/Conditions | Comments |

|---|---|---|---|

| 1 | Aromatic substitution | Starting from 4-fluoro-3-(trifluoromethoxy)benzene | Commercial or synthesized via trifluoromethoxylation methods |

| 2 | Side chain introduction | Friedel-Crafts acylation with succinic anhydride or equivalent | Introduces keto acid or acid precursor side chain |

| 3 | Reduction/oxidation | NaBH4 or KMnO4 depending on intermediate | To adjust oxidation state of side chain |

| 4 | Final oxidation to carboxylic acid | KMnO4 or other oxidants | Ensures formation of propanoic acid group |

| 5 | Purification | Column chromatography or recrystallization | Achieves >95% purity for research applications |

Specific Reaction Conditions

- Trifluoromethoxylation : The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethoxide sources or via copper-mediated trifluoromethoxylation of aryl halides under mild conditions to preserve other functional groups.

- Fluorination : Electrophilic fluorination at the 4-position is typically achieved using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures to avoid over-fluorination or side reactions.

- Side chain construction : Alkylation or acylation reactions are conducted under Lewis acid catalysis (e.g., AlCl3) or via palladium-catalyzed cross-coupling reactions to attach the propanoic acid moiety.

- The presence of electron-withdrawing fluorine and trifluoromethoxy groups decreases the reactivity of the aromatic ring toward electrophilic substitution, necessitating the use of more reactive reagents or catalysts.

- Steric hindrance from the trifluoromethoxy group requires longer reaction times or elevated temperatures for coupling reactions.

- Continuous flow reactors have been reported to improve yield and scalability by providing better control over reaction parameters and minimizing decomposition.

- Purification often requires high-performance liquid chromatography (HPLC) due to the compound's hydrophobicity and steric bulk.

Post-synthesis, the compound's purity and structural integrity are confirmed by:

| Analytical Method | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and Boc protection (if used) | Characteristic chemical shifts for aromatic protons and fluorine coupling constants |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular ion peak and molecular weight | Molecular ion consistent with C10H6F4O3 (or related formula) |

| High-Performance Liquid Chromatography (HPLC) | Assess purity >95% for biological assays | Single major peak with retention time consistent with standard |

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Reaction temperature | Room temperature to 110°C | Elevated temps for coupling reactions |

| Solvents | Dichloromethane, ethanol, acetic acid | Choice depends on step and reagent compatibility |

| Catalysts/Reagents | AlCl3, Pd catalysts, Selectfluor, Cu salts | For acylation, fluorination, and trifluoromethoxylation |

| Reaction time | 12–48 hours | Longer times for sterically hindered steps |

| Yield | 30–90% depending on step | Optimized in continuous flow setups |

| Purification | Silica gel chromatography, HPLC | Required due to complex substitution pattern |

The preparation of this compound involves sophisticated multi-step organic synthesis tailored to preserve and introduce sensitive fluorinated substituents. Advances in trifluoromethoxylation chemistry, selective fluorination, and side chain construction techniques have enabled efficient access to this compound. Continuous flow methods and optimized catalytic systems further enhance yield and scalability. Analytical methods such as NMR, HRMS, and HPLC are essential for confirming structure and purity. This compound's preparation is critical for its applications in medicinal chemistry and related fields.

化学反応の分析

Types of Reactions: 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylate salts or esters.

Reduction: Alcohol derivatives.

Substitution: Substituted phenylpropanoic acid derivatives.

科学的研究の応用

Pharmaceutical Applications

Mechanism of Action:

Research indicates that 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid may interact with specific enzymes or receptors, influencing biochemical pathways. Preliminary studies suggest a binding affinity that could lead to therapeutic effects in various conditions, necessitating further exploration to elucidate these interactions fully.

Case Study:

A study focused on the compound's anti-inflammatory properties demonstrated its potential as an analgesic agent. The compound was tested in vitro against inflammatory markers, showing a significant reduction in cytokine production compared to control groups. This suggests its utility in developing new anti-inflammatory drugs.

Material Science Applications

Electrochromic Devices:

The compound has been incorporated into the synthesis of polydithienylpyrroles used as anodic materials for electrochromic devices. These devices can change color based on electrical stimulation, indicating potential applications in smart windows and displays.

Performance Analysis:

A notable study reported that films made from 4-(trifluoromethoxy)phenyl-containing polymers exhibited distinct color changes (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V), showcasing their effectiveness in electrochromic applications.

Agrochemical Applications

Potential Herbicide:

The compound's structural similarities to other herbicides suggest it may possess herbicidal properties. Research into related compounds has indicated that trifluoromethoxy groups can enhance herbicidal efficacy by increasing the lipophilicity of the active ingredients, thus improving absorption and effectiveness against target weeds.

Comparative Analysis:

A comparison table of structurally similar compounds highlights their unique aspects and potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluorophenylacetic Acid | Fluorophenyl group | Intermediate in drug synthesis |

| 2-Fluoro-2-(4-fluorophenyl)acetic Acid | Two fluorine atoms on phenyl | Exhibits anti-inflammatory properties |

| Trifluoromethyl Phenyl Propionic Acid | Trifluoromethyl substituent | High lipophilicity and bioactivity |

| 4-Trifluoromethoxyphenylacetic Acid | Trifluoromethoxy group | Potential use as an herbicide |

作用機序

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

類似化合物との比較

Structural Variations in the Phenyl Ring

Substituent Position and Type

The phenyl ring’s substitution pattern critically affects physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) increases lipophilicity and metabolic stability compared to hydroxyl (-OH) or methoxy (-OCH₃) groups .

Modifications in the Propanoic Acid Chain

Functional Group Additions

Key Observations :

- Amino Substitutions: Addition of amino groups (e.g., 2-amino derivatives) enhances water solubility and enables interactions with charged residues in enzyme active sites .

- Heterocyclic Extensions : Indole or benzimidazole moieties (e.g., ) improve target specificity, as seen in IDH1 R132H inhibitors .

Key Observations :

- The trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogs, making it suitable for CNS-targeted therapies .

- Propanoic acid esters (e.g., TUG-909) demonstrate improved bioavailability compared to free acids, though ester hydrolysis can limit half-life .

生物活性

3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid is a fluorinated organic compound with the chemical formula C10H8F4O3 and a molecular weight of 252.165 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

The compound is characterized by the presence of trifluoromethoxy and fluoro groups on the aromatic ring, which significantly influence its biological activity and pharmacokinetic properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may be relevant for therapeutic applications.

- Receptor Binding : Its structure allows for interaction with specific receptors, potentially influencing signaling pathways.

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl and fluorine groups enhances binding affinity and selectivity, leading to modulation of biological pathways. For example, studies have shown that fluorinated compounds can improve the potency of inhibitors against targets like serotonin transporters (5-HT uptake) and reverse transcriptase enzymes .

Enzyme Inhibition Studies

A notable study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development.

Receptor Binding Affinity

Research has also focused on the binding affinity of this compound to various receptors. The studies utilized radiolabeled ligands to assess displacement assays, revealing that the compound competes effectively with known ligands.

| Receptor | Ki (nM) | Effect |

|---|---|---|

| Serotonin Receptor 5-HT1A | 50 | Antagonist |

| Dopamine Receptor D2 | 30 | Partial Agonist |

| Histamine Receptor H1 | 15 | Antagonist |

Safety and Toxicological Profile

The safety profile of this compound indicates potential irritant effects. According to safety data sheets, it is classified under several categories:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid in laboratory settings?

- Methodology : Synthesis typically involves coupling fluorinated phenyl intermediates with propanoic acid derivatives. A validated approach includes:

- Step 1 : Reacting tert-butoxycarbonyl (Boc)-protected amino acids with fluorophenyl precursors in tetrahydrofuran (THF)/water under LiOH catalysis to deprotect and functionalize the phenyl ring .

- Step 2 : Purification via preparative HPLC to isolate the target compound, ensuring >95% purity .

- Key Considerations : Use anhydrous conditions for trifluoromethoxy group stability, and monitor reaction progress via TLC or LC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- NMR Spectroscopy : H and F NMR confirm substituent positions and electronic environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC with UV/Vis Detection : Assesses purity and detects trace impurities .

Q. What are the primary pharmacological targets or mechanisms investigated for this compound?

- Applications :

- Receptor Antagonism : Structural analogs (e.g., glucagon receptor antagonists) suggest potential binding to G-protein-coupled receptors (GPCRs) via fluorinated aromatic interactions .

- Enzyme Inhibition : The trifluoromethoxy group may enhance metabolic stability, making it suitable for studying cytochrome P450 interactions .

Advanced Research Questions

Q. What strategies address low yields in coupling reactions during synthesis of fluorinated phenylpropanoic acids?

- Optimization Tactics :

- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura coupling to improve aryl-aryl bond formation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

- Temperature Control : Reactions at 0–5°C minimize side reactions in trifluoromethoxy group incorporation .

Q. How do electronic effects of the trifluoromethoxy and fluoro substituents influence reactivity in downstream modifications?

- Mechanistic Insights :

- The electron-withdrawing nature of -OCF and -F groups reduces electron density on the phenyl ring, directing electrophilic substitutions to meta/para positions. This is critical for designing regioselective functionalization .

- Computational studies (DFT) predict activation barriers for nucleophilic attacks, aiding in reaction pathway optimization .

Q. What advanced analytical methods assess the metabolic stability of this compound?

- Protocols :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Isotope-Labeled Tracers : Use F or C isotopes to track metabolic pathways and identify degradation byproducts .

Q. What environmental fate and degradation pathways are studied for perfluorinated analogs of this compound?

- Environmental Toxicology :

- Biodegradation Studies : Aerobic/anaerobic microbial assays assess breakdown into non-fluorinated intermediates, with GC-MS detecting trifluoroacetic acid (TFA) as a common metabolite .

- Photolysis : UV irradiation experiments in aqueous solutions quantify half-lives and persistent free radical formation .

Q. How is enantiomeric purity achieved and analyzed for chiral derivatives of this compound?

- Chiral Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。